molecular formula C26H30O5 B14957300 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B14957300
M. Wt: 422.5 g/mol
InChI Key: PRXWHGLUXXHWLB-UHFFFAOYSA-N
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Description

3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a complex organic compound with a molecular formula of C({25})H({28})O(_{5}). It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities and applications in various fields such as medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

3-hexyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C26H30O5/c1-5-6-7-8-12-22-17(2)21-13-14-24(18(3)25(21)31-26(22)28)30-16-23(27)19-10-9-11-20(15-19)29-4/h9-11,13-15H,5-8,12,16H2,1-4H3

InChI Key

PRXWHGLUXXHWLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC(=CC=C3)OC)C)OC1=O)C

Origin of Product

United States

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